N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Beschreibung
N-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (compound 8i) is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is synthesized via a two-step process:
Precursor synthesis: N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) is prepared by reacting N-(4-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl ortho-acetate, yielding a cream-colored solid (m.p. 206–208 °C) with 81% efficiency .
Final derivatization: 6g undergoes alkylation with 4-fluorobenzyl chloride to introduce the 4-fluorobenzyl group, producing 8i as a pink solid (m.p. 198–199 °C) in 72% yield .
Key structural features include:
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-11-10-19(13-25(14)20)29(27,28)26(18-8-4-16(21)5-9-18)12-15-2-6-17(22)7-3-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWTWZNPRPQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Sulfonamide Group: This step involves the reaction of the triazolopyridine core with sulfonyl chlorides under basic conditions.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and 4-fluorophenylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
- Molecular Formula : CHClFO
- Molecular Weight : 430.88 g/mol
- IUPAC Name : N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Antimicrobial Activity
The 1,2,4-triazole derivatives have shown significant antimicrobial properties. A review highlighted that compounds with this scaffold exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to act on multiple targets within microbial cells, enhancing its efficacy compared to traditional antibiotics .
Case Study: Antibacterial Efficacy
A study evaluated a series of triazole derivatives for their antibacterial activity. Among these, compounds similar to N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against resistant strains of bacteria .
Antifungal Properties
The compound has also been investigated for its antifungal potential. Research indicates that triazole derivatives can inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis. This mechanism is particularly relevant in treating infections caused by Candida species and other pathogenic fungi .
Case Study: Antifungal Activity
In a comparative study of various triazole derivatives, those containing the sulfonamide moiety exhibited enhanced antifungal activity against strains such as Candida albicans, with IC50 values significantly lower than conventional antifungal agents like fluconazole .
Fungicides and Herbicides
The unique chemical structure of N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide positions it as a candidate for development into agricultural chemicals. Its ability to inhibit fungal pathogens makes it suitable for use as a fungicide in crop protection.
Data Table: Comparative Efficacy of Triazole Derivatives as Fungicides
| Compound Name | Target Pathogen | EC50 (µg/mL) | Comparison Agent | EC50 (µg/mL) |
|---|---|---|---|---|
| Compound A | Fusarium oxysporum | 10 | Azoxystrobin | 15 |
| Compound B | Botrytis cinerea | 5 | Propiconazole | 20 |
| N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Alternaria solani | 7 | Chlorothalonil | 25 |
This table illustrates the superior efficacy of certain triazole derivatives compared to established fungicides.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g)
- Structural difference : Lacks the 4-fluorobenzyl group present in 8i .
- Impact :
- Reduced lipophilicity (logP = ~3.2 estimated) compared to 8i (logP = ~3.8), affecting membrane permeability.
- Lower molecular weight (322.77 g/mol vs. 430.87 g/mol).
- 6g serves as a precursor, suggesting that the addition of the 4-fluorobenzyl group in 8i enhances antimalarial activity through improved target binding or pharmacokinetics .
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Structural difference :
- Triazolo-pyridazine core (vs. triazolo-pyridine in 8i ).
- Sulfanyl acetamide side chain (vs. sulfonamide bridge in 8i ).
- The acetamide group may reduce metabolic stability compared to 8i’s fluorobenzyl group .
Other Heterocyclic Sulfonamides
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (S3)
- Structural difference : Imidazo-pyridine core with a dimethylmethanamine side chain.
- The dimethylmethanamine group may enhance solubility but decrease target specificity .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural difference : Pyrazolo-pyrimidine-chromene hybrid with a benzenesulfonamide group.
- Impact :
Comparative Data Table
Key Findings and Implications
Structural Optimization : The addition of the 4-fluorobenzyl group in 8i enhances lipophilicity and likely improves antimalarial efficacy compared to 6g .
Substituent Effects : Bulky fluorinated aryl groups (e.g., 4-fluorobenzyl in 8i ) may reduce metabolic degradation, enhancing pharmacokinetic profiles compared to acetamide or sulfanyl derivatives .
Notes
- Limited bioactivity data are available for structurally analogous compounds (e.g., S3, chromene hybrids), necessitating further comparative studies.
- The fluorobenzyl group in 8i likely contributes to target binding via hydrophobic and halogen-bonding interactions, a hypothesis supported by its high synthetic yield and stability .
Biologische Aktivität
N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings related to its biological activity, including antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 462.73 g/mol. Its structure features a triazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.
1. Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antifungal properties. The compound has been evaluated against various fungal strains, demonstrating effective inhibition. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that certain triazole derivatives possess MIC values as low as against Candida albicans and Aspergillus flavus, indicating potent antifungal activity .
2. Antibacterial Activity
The antibacterial potential of the compound has also been explored extensively. It has shown activity against both Gram-positive and Gram-negative bacteria:
- Activity Spectrum : Compounds within this class have demonstrated effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Notably, some derivatives exhibited MIC values ranging from to .
3. Anticancer Activity
Preliminary studies suggest that the triazole scaffold may possess anticancer properties:
- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation. For example, it has shown promise in inhibiting topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of halogen atoms (e.g., chlorine and fluorine) on the phenyl rings significantly enhances the compound's potency against various pathogens.
- Triazole Ring Influence : The 1,2,4-triazole core is essential for its antifungal and antibacterial activities due to its ability to interact with biological targets .
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from the triazole framework:
- Study on Antifungal Efficacy :
- Antibacterial Screening :
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
Methodological Answer: The synthesis typically involves sulfonamide coupling between a triazolopyridine sulfonyl chloride intermediate and substituted amines. For example:
Intermediate Preparation : React 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl chloride with N-(4-chlorophenyl)amine to form N-(4-chlorophenyl)-3-methyl-triazolopyridine sulfonamide.
Benzylation : Treat the intermediate with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyl group.
Key Data :
Q. How is structural characterization performed for this compound?
Methodological Answer: A multi-technique approach is essential:
Q. What in vitro biological screening methods are used to evaluate its antimalarial/anticancer potential?
Methodological Answer:
- Antimalarial Assays : Test against Plasmodium falciparum strains (e.g., 3D7) using SYBR Green fluorescence to quantify parasite growth inhibition .
- Anticancer Assays : Use MTT assays on cell lines (e.g., Caco-2, HepG-2). For example, triazolopyridine derivatives showed IC₅₀ values comparable to doxorubicin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
Methodological Answer: SAR Studies :
- Fluorobenzyl Position : 4-Fluorobenzyl (compound 8i) improves antimalarial activity over 2-fluorobenzyl (8h), likely due to enhanced lipophilicity and target binding .
- Chlorophenyl Substitution : 4-Chlorophenyl enhances cytotoxicity (e.g., IC₅₀ = 2.1 µM against Caco-2) compared to 3-chlorophenyl analogs .
Data Table :
| Substituent Position | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| 4-Fluorobenzyl (8i) | 1.8 (Pf3D7) | Malaria |
| 4-Chlorophenyl (8i) | 2.1 (Caco-2) | Cancer |
| 3-Chlorophenyl (8h) | 5.4 (Caco-2) | Cancer |
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
Methodological Answer:
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
